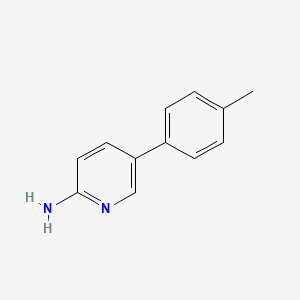

5-(p-Tolyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(p-Tolyl)pyridin-2-amine” is a chemical compound that has gained prominence in recent years due to its diverse range of applications in scientific research and industry. It has a molecular formula of C12H12N2 and an average mass of 184.237 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the search results, similar compounds like 2-aminopyrimidines have been tested for their in vitro activities against certain organisms .Aplicaciones Científicas De Investigación

Organometallic Complexes

5-(p-Tolyl)pyridin-2-amine has been utilized in the synthesis of organometallic complexes. For example, it has been used in the preparation of dimethylplatinum(II) complexes, demonstrating its utility in developing compounds with potential applications in catalysis and materials science (Thorn & Calabrese, 1988).

Small Molecule Activation

The compound has shown effectiveness in activating small molecules when used in conjunction with thorium terminal imido metallocene. This activation includes reactions with pyridine derivatives, amines, and other small molecules, indicating its potential in synthetic chemistry and industrial applications (Zhou et al., 2015).

Pharmaceutical Synthesis

This compound is significant in the pharmaceutical industry as an intermediate for synthesizing various compounds. Its derivatives are in demand for pharmaceutical products and as building blocks for polymers with unique properties (Stankevičiūtė et al., 2016).

Suzuki Cross-Coupling Reactions

The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These reactions are crucial for creating a variety of compounds used in different industrial and research applications (Ahmad et al., 2017).

Chemical Synthesis

It serves as a key component in chemical syntheses, such as the creation of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives via a one-pot reaction, highlighting its versatility in synthetic organic chemistry (Shaabani et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

5-(4-methylphenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSNKMREWHGJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602414 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-74-1 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)